3-Chloroisothiazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroisothiazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the isothiazolopyridine family This compound is characterized by the presence of a chlorine atom at the third position of the isothiazolo[3,4-b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloroisothiazolo[3,4-b]pyridine can be synthesized from 2-aminonicotinonitrile through a series of reactions. The synthetic route involves:
- Reaction with ammonia and hydrogen sulfide to produce 2-aminothionicotinamide.
- Oxidative cyclization with hydrogen peroxide to yield 3-aminoisothiazolo[3,4-b]pyridine.
- Diazotization and reduction with hypophosphorous acid to obtain the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloroisothiazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted isothiazolopyridines with various functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloroisothiazolo[3,4-b]pyridine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Chloroisothiazolo[3,4-b]pyridine is primarily related to its ability to interact with biological targets. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Isothiazolo[3,4-b]pyridine: Lacks the chlorine atom but shares the core structure.
3-Aminoisothiazolo[3,4-b]pyridine: Contains an amino group instead of chlorine.
3-Methylisothiazolo[3,4-b]pyridine: Features a methyl group at the third position.
Uniqueness: 3-Chloroisothiazolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
42242-09-1 |
---|---|
Molekularformel |
C6H3ClN2S |
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
3-chloro-[1,2]thiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H |
InChI-Schlüssel |
AUSGEUNEUXMRBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(SN=C2N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.